3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is an organic compound with the molecular formula C16H15BrO2S and a molecular weight of 351.265 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a methoxyphenyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
- 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that other halogens or substituents may not, making this compound particularly interesting for research and development .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYGVVZVDZPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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